molecular formula C10H9NO3S B1388137 (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid CAS No. 1212358-67-2

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Cat. No.: B1388137
CAS No.: 1212358-67-2
M. Wt: 223.25 g/mol
InChI Key: OMDISURAFHPIHS-LURJTMIESA-N
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Description

(2S)-2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a chiral benzisothiazolone derivative characterized by a 1,2-benzisothiazol-3(2H)-one core fused to a propanoic acid group in the (S)-configuration at the 2-position. This compound (CAS: 1212358-67-2) is commercially available as a building block for pharmaceutical and agrochemical research . Its structure combines the redox-active benzisothiazolone moiety with a carboxylic acid functional group, enabling applications in drug design, particularly in targeting enzymes or receptors sensitive to stereochemistry .

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDISURAFHPIHS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the formation of the benzisothiazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzisothiazole ring. Subsequent oxidation and functional group transformations yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Compounds Compared:

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

  • Structure: Acetic acid derivative (shorter carbon chain).
  • Properties: Intermediate for antimicrobial benzisothiazolone derivatives; lacks stereochemical specificity.
  • Activity: Demonstrates antibacterial and antifungal efficacy, attributed to the benzisothiazolone core .

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS: 83747-21-1) Structure: Sulfone (1,1-dioxide) modification on the benzisothiazolone ring.

Sodium 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propane-1-sulfonate (SAPS)

  • Structure: Sodium salt with sulfonate group.
  • Properties: High water solubility due to ionic sulfonate; used in industrial applications requiring aqueous compatibility .

Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate Structure: Ester derivative. Properties: Increased lipophilicity; likely a prodrug form for improved membrane permeability .

(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS: 151094-81-4) Structure: Quinazoline dione replaces benzisothiazolone; additional phenyl group. Activity: Targets kinase pathways due to quinazoline’s planar aromaticity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility Key Modifications
Target Compound C10H9NO3S 223.25 g/mol 1.2 Low (S)-configuration, propanoic acid
2-(3-Oxo-benzothiazol-2-yl)acetic acid C9H7NO3S 209.22 g/mol 0.8 Moderate Acetic acid chain
3-(1,1-Dioxido-benzisothiazol-2-yl)propanoic acid C10H9NO5S2 295.31 g/mol -0.5 High Sulfone group
SAPS C10H10NNaO7S3 399.38 g/mol -3.1 Very high Sulfonate, sodium salt
Ethyl ester derivative C12H13NO5S 283.30 g/mol 2.5 Low Ethyl ester

Stereochemical Considerations

The (S)-configuration in the target compound distinguishes it from non-chiral analogues like 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 89139-48-0). Stereochemistry influences binding affinity to chiral targets, such as enzymes or receptors involved in inflammatory pathways .

Biological Activity

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a compound belonging to the class of benzisothiazole derivatives. These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₉NO₃S, with a molecular weight of 225.25 g/mol. The structure features a benzisothiazole ring fused with a propanoic acid moiety, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzisothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the propanoic acid moiety may enhance the compound's binding affinity and specificity. Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Disruption : It can interfere with cellular processes that regulate cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Taubert et al. (2002) reported that benzisothiazolone derivatives possess high antibacterial and antifungal activity. The compound's effectiveness against various pathogens highlights its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a study published in Journal of Medicinal Chemistry indicated that this compound could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
BenzisothiazoleModerateLow
BenzothiazoleLowModerate
(2S)-2-(3-Oxo-benzisothiazol)propanoic acidHighHigh

Q & A

Q. What are the established synthetic routes for (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, and how is its stereochemical purity validated?

The compound is synthesized via nucleophilic substitution or coupling reactions involving 1,2-benzisothiazol-3(2H)-one precursors. For example, ester intermediates (e.g., methyl or propyl esters) are hydrolyzed to yield the propanoic acid derivative . Stereochemical integrity is confirmed using chiral HPLC or X-ray crystallography, as demonstrated in crystal structure analyses (e.g., Acta Cryst. E67, o3295) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include the propanoic acid α-proton (δ 3.15–5.62 ppm) and carbonyl resonances (C=O at ~170 ppm) .
  • X-ray diffraction : Reveals planar benzisothiazolone rings and hydrogen-bonding networks stabilizing the crystal lattice .
  • FT-IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain its antimicrobial activity?

The compound disrupts bacterial pyrimidine biosynthesis by targeting CTP synthase (PyrG). Competitive binding assays (e.g., saturation transfer difference NMR) show it competes with ATP/UTP for the enzyme active site, blocking CTP production . This mechanism is conserved across Gram-positive and Gram-negative pathogens, making it a broad-spectrum candidate .

Q. How can researchers resolve contradictions in activity data across studies?

  • Assay variability : Differences in bacterial strains (e.g., S. pneumoniae vs. E. coli) or growth media affect IC₅₀ values .
  • Substituent effects : Electron-withdrawing groups (e.g., -F) enhance activity, while bulky substituents may reduce bioavailability .
  • Validation : Cross-reference enzymatic assays (e.g., luminescence-based ATPase) with microbiological susceptibility testing .

Methodological Guidance

Q. What purification strategies optimize yield and purity for derivatives?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 90% yield for methyl ester intermediates) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 93–106°C for hydrazide derivatives) .
  • HPLC monitoring : Ensure >98% purity for biological testing, as in compound G1 .

Q. How should researchers design experiments to evaluate stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Serum stability : Test in 50% fetal bovine serum at 37°C for 24 hours .
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (e.g., mp 139.5–140°C for related thiazole derivatives) .

Data Contradiction Analysis

Q. Why do some derivatives show poor activity despite favorable in silico predictions?

  • Solubility limitations : Propanoic acid derivatives may exhibit low solubility in aqueous media. Address via salt formation (e.g., sodium or potassium salts) .
  • Off-target effects : Use knock-out bacterial strains (e.g., PyrG-null mutants) to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 2
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

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